molecular formula C18H18N2O2 B10951678 N-(4-{[(1E)-3-(3-methylphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide

N-(4-{[(1E)-3-(3-methylphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide

Cat. No.: B10951678
M. Wt: 294.3 g/mol
InChI Key: AXDDLPWOXONFEX-ZHACJKMWSA-N
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Description

N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenylacetamide group linked to a 3-methylphenyl group through an enone linkage. Its molecular structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE typically involves the condensation of 4-aminophenylacetamide with 3-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an aldol condensation to form the final product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE stands out due to its unique enone linkage, which imparts distinct chemical reactivity and potential biological activities. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[4-[[(E)-3-(3-methylphenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide

InChI

InChI=1S/C18H18N2O2/c1-13-4-3-5-15(12-13)18(22)10-11-19-16-6-8-17(9-7-16)20-14(2)21/h3-12,19H,1-2H3,(H,20,21)/b11-10+

InChI Key

AXDDLPWOXONFEX-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/NC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CNC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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